N,2-Diethylhexan-1-amine
Description
Structural and Chemical Classification within the Amine Family
N,2-Diethylhexan-1-amine, with the molecular formula C10H23N, is classified as a secondary amine. evitachem.comnist.gov Its structure features a hexyl chain with an ethyl group at the second carbon and an amino group at the first carbon, which is itself substituted with an ethyl group. This arrangement results in a chiral center at the second carbon of the hexane (B92381) chain.
The presence of both a branched alkyl chain and a secondary amine functional group defines its chemical reactivity and physical properties. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. The alkyl groups contribute to its steric bulk and lipophilicity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H23N |
| Molecular Weight | 171.29 g/mol evitachem.com |
| IUPAC Name | This compound |
| Density | Approximately 0.8 g/cm³ evitachem.com |
| Boiling Point | Estimated around 180 °C evitachem.com |
Significance of Branched Aliphatic Amines in Synthetic Chemistry
Branched aliphatic amines are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals and natural products. researchgate.netnih.gov Their three-dimensional structure can significantly influence the physicochemical properties and biological interactions of a molecule. nih.gov
The synthesis of these complex amines, particularly those with stereocenters, presents a considerable challenge in organic synthesis. nih.govacs.org Traditional methods like carbonyl reductive amination can be limited by sterically hindered substrates. nih.govacs.org Consequently, the development of robust and general methods for preparing α-branched and other branched amines remains an important area of research. nih.govacs.org These methods are vital for creating novel compounds with potential applications in medicine and materials science. researchgate.netnih.gov
Short-chain aliphatic amines (C2-C6) and their derivatives are essential intermediates in the production of a wide range of products, including agrochemicals, dyes, detergents, surfactants, and corrosion inhibitors. researchgate.net The versatility of the primary amine group, in particular, makes it a valuable precursor for further chemical modifications. researchgate.netresearchgate.net
Overview of Research Trajectories for this compound and Related Structural Motifs
Research involving this compound and its structural analogs primarily focuses on their application as building blocks in the synthesis of more complex molecules with specific functionalities.
One area of investigation is their use in the development of cholinesterase inhibitors for potential therapeutic applications, such as in Alzheimer's disease. nih.govresearchgate.net The lipophilic nature of the alkyl side chains can be advantageous for crossing the blood-brain barrier. vulcanchem.com In a related vein, these amines have been incorporated into heterodimeric ligands designed to target multiple biological sites, including cholinesterases and amyloid-beta aggregation. nih.govresearchgate.net
Furthermore, the structural features of this compound and similar compounds make them relevant in materials science. For instance, related N,N-diethylhexan-1-amine structures have been used in the synthesis of fluorene-based copolymers for organic field-effect transistor (OFET) memory devices. ntu.edu.tw The amine functionalized side chains can improve the solubility of these polymers in various solvents. ntu.edu.tw Additionally, fluorene-based organoboron compounds containing dihexanamine groups are being explored for their optoelectronic properties.
The synthesis of these amines and their derivatives is also a key research focus. Methods for their preparation often involve the alkylation of primary amines or reductive amination. nih.govvulcanchem.com For example, the reaction of an appropriate amine with bromoethane (B45996) in the presence of a base like potassium carbonate is a common strategy. nih.govmdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-diethylhexan-1-amine |
| 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,N-diethylhexan-1-amine |
| 6-(2-bromo-9-(6-(diethylamino)hexyl)-9H-fluoren-9-yl)-N,N-diethylhexan-1-amine |
| N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine |
| Bromoethane |
Structure
3D Structure
Properties
CAS No. |
62927-22-4 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N,2-diethylhexan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-7-8-10(5-2)9-11-6-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
IQGLRXQADKZNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC |
Origin of Product |
United States |
Synthetic Methodologies for N,2 Diethylhexan 1 Amine and Analogous Structures
Strategies for Carbon-Nitrogen Bond Formation in Aliphatic Amines
The formation of C-N bonds in aliphatic amines can be achieved through several established reactions. nih.gov Among the most common is the nucleophilic substitution of alkyl halides by amines, a method that has been historically significant and remains a primary technique for the alkylation of amines with aliphatic compounds. fishersci.co.ukrsc.org Alternative modern methods include reductive amination and transition-metal-catalyzed processes. acs.orgorganic-chemistry.orgrsc.org
Nucleophilic Attack by Amine Nitrogen on Alkyl Halides
A foundational method for creating C-N bonds involves the reaction of an amine with an alkyl halide. wikipedia.org In this reaction, the amine acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org This lone pair attacks the electrophilic carbon atom of the alkyl halide, which bears a partial positive charge due to the electronegativity of the attached halogen. ucalgary.ca This process occurs via a nucleophilic aliphatic substitution (S_N2) mechanism, resulting in the formation of a new C-N bond and the displacement of the halide ion. fishersci.co.ukucalgary.ca The initial product is an ammonium (B1175870) salt, which is then deprotonated, typically by another molecule of the amine acting as a base, to yield the alkylated amine. ucalgary.ca The reactivity of the alkyl halide in this reaction follows the order I > Br > Cl, making alkyl iodides and bromides practical and common choices. fishersci.co.uk
Alkylation Reactions Utilizing Diethylamine (B46881) and Related Precursors
Diethylamine is a common secondary amine precursor used in alkylation reactions to form tertiary amines. The reaction involves the nucleophilic attack of diethylamine on an alkylating agent, such as an alkyl halide. For instance, in the synthesis of precursors for conjugated polyelectrolytes, diethylamine has been reacted with bromo-functionalized scaffolds to introduce the diethylamino moiety. rsc.org Similarly, diethylamine can be used in the synthesis of indole (B1671886) derivatives by reacting it with ω-bromoalkyl indoles. mdpi.com
However, a significant challenge in the alkylation of amines is the potential for over-alkylation. wikipedia.orgucalgary.ca The product of the initial alkylation (a tertiary amine in the case of diethylamine) can still be nucleophilic and react further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.com This often results in a mixture of products, complicating purification. researchgate.net To favor the desired monoalkylation product, reaction conditions such as stoichiometry, temperature, and choice of base must be carefully controlled. fishersci.co.uk
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-(6-bromohexyl)isoindoline-1,3-dione | Diethylamine | Tetrahydrofuran (THF), 60 °C, 26 hours | 2-(6-(diethylamino)hexyl)isoindoline-1,3-dione | 83% | rsc.org |
| Indole-1-yl-terminated bromoalkane | Diethylamine | Acetonitrile (B52724) (MeCN), K₂CO₃, reflux, 24 hours | N,N-diethyl-ω-(1H-indol-1-yl)alkyl-1-amine | Not specified | mdpi.com |
| 6-((2-bromothiophen-3-yl)oxy)hexan-1-ol derivative | Diethylamine | N,N-dimethylformamide (DMF), reflux, 12 hours | 6-((2-bromothiophen-3-yl)oxy)-N,N-diethylhexan-1-amine | Not specified | rsc.org |
Formation of Primary, Secondary, and Tertiary Amine Functionalities (General Principles)
The synthesis of amines via alkylation of ammonia (B1221849) or lower-order amines is a stepwise process. libretexts.org The reaction of ammonia with an alkyl halide first produces a primary amine. However, this primary amine is itself a nucleophile, often more nucleophilic than ammonia, and can compete with ammonia to react with the alkyl halide, forming a secondary amine. wikipedia.org
This process can continue, with the secondary amine being more reactive than the primary amine, leading to the formation of a tertiary amine. fishersci.co.ukmasterorganicchemistry.com Finally, the tertiary amine can be alkylated to produce a quaternary ammonium salt. libretexts.org Because of this increasing reactivity with successive alkylation, these reactions often yield a complex mixture of primary, secondary, tertiary, and quaternary ammonium products, making this method challenging for the selective synthesis of a specific amine without careful control of reaction conditions, such as using a large excess of the starting amine or ammonia. wikipedia.orgucalgary.ca
Multi-step Synthetic Sequences for N,2-Diethylhexan-1-amine Derivatives
The synthesis of more complex molecules often requires multi-step sequences where a core amine structure is elaborated. This is particularly true in medicinal chemistry, where specific alkyl groups are introduced to modulate a molecule's biological activity and properties.
Integration of Hexane-1-amine Scaffolds with Ethyl Moieties
A common strategy for synthesizing N,N-diethylhexylamine derivatives involves the dialkylation of a primary amine scaffold. Specifically, a molecule containing a hexan-1-amine group can be reacted with an ethylating agent, such as bromoethane (B45996), to introduce the two ethyl groups onto the nitrogen atom. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. mdpi.com This method has been successfully applied in the synthesis of potential drug candidates for Alzheimer's disease, where the diethylamino group is a key functional moiety. mdpi.com
| Starting Amine Scaffold | Ethylating Agent | Base | Solvent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|---|
| 6-(3,4-dihydroisoquinolin-2(1H)-yl)hexan-1-amine | Bromoethane | K₂CO₃ | Acetonitrile | Room temperature, 48 hours | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,N-diethylhexan-1-amine | 74% | mdpi.com |
Synthesis of Complex Molecules Incorporating the this compound Framework
The N,N-diethylhexan-1-amine framework, an analog of this compound, serves as a valuable precursor in the synthesis of more complex functional molecules. Its incorporation can enhance properties such as solubility and biological activity. For example, N,N-diethylhexan-1-amine has been used as a starting material to synthesize quaternary ammonium salts bearing a dithiocarbamate (B8719985) moiety. ias.ac.in In these syntheses, the tertiary amine is quaternized by reacting it with an alkyl halide, such as n-bromohexane, to produce compounds investigated for their antifungal properties. ias.ac.in In the field of materials science, N,N-diethylhexan-1-amine derivatives have been incorporated into thiophene-based structures intended for use as electron transport layers in polymer solar cells. rsc.org
| Precursor | Reagents | Conditions | Complex Molecule Product | Application Area | Source |
|---|---|---|---|---|---|
| 3-(diethylamino)-2-hydroxypropyl diethylcarbamodithioate (Tertiary Amine) | n-bromohexane | Dry acetone, reflux, 4 hours | N-(3-(diethylcarbamothioylthio)-2-hydroxypropyl)-N,N-diethylhexan-1-aminium bromide | Antifungal Agents | ias.ac.in |
| 6-(2-bromothiophen-3-yl)-N,N-diethylhexan-1-amine | - | Used as a monomer in polymerization | Conjugated Polyelectrolytes | Polymer Solar Cells | rsc.org |
Optimization of Reaction Parameters and Yields in Amine Synthesis
The efficiency and selectivity of amine synthesis, particularly for branched structures, are highly dependent on the fine-tuning of various reaction parameters. Optimization studies focus on maximizing product yield while minimizing the formation of byproducts, such as over-alkylated species or products from side reactions. acs.orglibretexts.org Key parameters that are commonly optimized include the choice of catalyst, reaction temperature, pressure, solvent, and the role of additives.
Catalyst and Additive Selection
The choice of catalyst is critical, especially in modern synthetic methods developed to overcome the limitations of classical approaches. For instance, in the synthesis of α-branched amines via C-H bond functionalization, transition metal catalysts are central. Research has shown that a cationic CpRh(III) catalyst, formed from the precatalyst [CpRhCl₂]₂ and a silver salt like AgSbF₆ as a halide abstractor, is highly effective. nih.gov The optimization of this system showed that specific additives could further enhance yields depending on the substrate. For oxime-based starting materials, sodium bicarbonate (NaHCO₃) improved yields by 10-15%, whereas for amide substrates, pivalic acid (PivOH) was found to be a more effective additive. nih.gov
A study on the Rh(III)-catalyzed synthesis of α-branched amines by coupling benzamides with N-perfluorobutanesulfinyl imines provides a clear example of parameter optimization. acs.org The initial conditions using [CpRhCl₂]₂ and AgSbF₆ at 75 °C gave the desired product in only 21% yield, with a significant cyclized byproduct. acs.org Lowering the temperature to 50 °C successfully suppressed the byproduct formation. acs.org Further screening of silver salt additives demonstrated that AgOAc was superior, and switching the acid additive from acetic acid to pivalic acid (PivOH) ultimately boosted the product yield to 76%. acs.org
Table 1: Optimization of Rh(III)-Catalyzed Synthesis of a Chiral Branched Amine
| Entry | Catalyst (mol %) | Additive (mol %) | Acid (equiv) | Temp (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (5) | AgSbF₆ (20) | - | 75 | 21 |
| 2 | [CpRhCl₂]₂ (5) | AgSbF₆ (20) | - | 90 | 19 |
| 3 | [CpRhCl₂]₂ (5) | AgSbF₆ (20) | - | 50 | 20 |
| 4 | [CpRhCl₂]₂ (5) | AgOAc (40) | AcOH (2.0) | 50 | 50 |
| 5 | [CpRhCl₂]₂ (5) | AgOAc (40) | PivOH (2.0) | 50 | 76 |
Data sourced from a study on asymmetric synthesis of α-branched amines. Conditions involved reacting a benzamide (B126) with an imine in DCE solvent. acs.org
Process and Reaction Condition Control
For industrial-scale reductive amination, process parameters are meticulously controlled to ensure high conversion and selectivity. In a semi-batch process for reacting an aldehyde or ketone with an amine, the nitrogen compound is first placed in the reaction vessel with a heterogeneous catalyst, such as palladium on carbon (Pd/C). google.com The carbonyl compound is then added continuously at a rate that matches its consumption, allowing for a high conversion of the starting amine (at least 95%) to be achieved. google.com This method minimizes side reactions like aldol (B89426) condensation by keeping the concentration of the aldehyde/ketone low. The process is typically run at elevated temperatures (70 to 160 °C) and pressures to facilitate the reaction. google.com
Table 2: Typical Parameters for Semi-Batch Reductive Amination
| Parameter | Value/Condition | Purpose |
| Mode | Semi-batch | Control reaction exotherm, minimize side reactions. google.com |
| Catalyst | Palladium on carbon (Pd/C) | Heterogeneous catalyst for hydrogenation. google.com |
| Temperature | 70 - 160 °C | Ensure sufficient reaction rate. google.com |
| Pressure | 25 bar | Maintain hydrogen concentration for reduction. google.com |
| Reactant Feed | Aldehyde/ketone added continuously | Maintain high conversion of amine starting material. google.com |
| Conversion Target | ≥95% of nitrogen compound | Maximize yield and product purity. google.com |
These parameters are illustrative of an optimized industrial process for producing secondary and tertiary amines. google.com
Recent advances have combined "borrowing hydrogen" and "reductive amination" concepts using nanostructured, bimetallic catalysts. researchgate.netuni-bayreuth.de A Co/Sc catalyst has been shown to be effective for producing primary, secondary, and tertiary amines from alcohols or carbonyl compounds with ammonia and hydrogen. researchgate.netuni-bayreuth.de The optimization of these one-pot reactions involves adjusting temperature and hydrogen pressure based on the specific substrate. For example, the synthesis of primary amines from ketones using this system is typically performed at lower temperatures (50-65 °C) and hydrogen pressures (10-15 bar) compared to the initial alcohol amination step (160 °C, 20 bar NH₃). researchgate.netuni-bayreuth.de
Table 3: Reaction Conditions for Co/Sc-Catalyzed Amine Synthesis
| Amine Type | Starting Material | Temperature (°C) | Pressure (bar) | Time (h) |
| Primary | Ketone | 50 - 65 | 10 - 15 (H₂) | 20 |
| Secondary | Alcohol -> Amine -> Carbonyl | 160 (Step 1) / 100 (Step 2) | 20 (NH₃) / 40 (H₂) | 44 (Step 1) / 20 (Step 2) |
Data derived from a study on the general synthesis of alkyl amines using a bimetallic Co/Sc catalyst. researchgate.netuni-bayreuth.de
The solvent can also play a crucial role. In the alkylation of amines with bromoethane, acetonitrile is a common solvent, often used in conjunction with a base like potassium carbonate (K₂CO₃) to neutralize the acid formed and enhance the nucleophilicity of the amine. mdpi.com The reaction is often run for extended periods (e.g., 48 hours) at room temperature to achieve high yields, such as 74-84% for N,N-diethylalkylamines. mdpi.com
Table of Mentioned Compounds
| Compound Name |
| This compound |
| 2-ethylhexanal |
| Ethylamine |
| 2-ethylhexylamine |
| [Cp*RhCl₂]₂ (Dichloropentamethylcyclopentadienylrhodium(III) dimer) |
| AgSbF₆ (Silver hexafluoroantimonate) |
| NaHCO₃ (Sodium bicarbonate) |
| Pivalic acid |
| Benzamide |
| AgOAc (Silver acetate) |
| Acetic acid |
| Palladium on carbon (Pd/C) |
| Co/Sc catalyst |
| Bromoethane |
| Acetonitrile |
| K₂CO₃ (Potassium carbonate) |
| N,N-di-(2-ethylhexyl)butyramide |
| N,N-Dimethyl-2-ethylhexylamine |
| N,N-diethylalkylamines |
Chemical Reactivity and Mechanistic Investigations of N,2 Diethylhexan 1 Amine
Nucleophilic Reactivity of the Amine Functionality
The defining characteristic of an amine's reactivity is the lone pair of electrons on the nitrogen atom. This lone pair makes amines like N,2-diethylhexan-1-amine effective nucleophiles, meaning they are attracted to and can attack positively charged or electron-deficient centers in other molecules. libretexts.org The nucleophilicity of an amine is influenced by several factors, including the electronic and steric environment around the nitrogen atom. In the case of this compound, the presence of two ethyl groups and a hexyl group attached to the nitrogen influences its reactivity.
The nucleophilic character of amines is fundamental to many of their reactions. They readily participate in nucleophilic substitution reactions with various electrophiles. For instance, the reaction with alkyl halides is a classic example of the amine's nucleophilicity, leading to the formation of more substituted amines. wikipedia.org
Reactions at the Nitrogen Center
The nitrogen atom in this compound is the primary site of its chemical reactivity. This section details the alkylation and acylation processes it can undergo, as well as the mechanisms behind its salt formation.
Alkylation and Acylation Processes
Alkylation: The reaction of a secondary amine like this compound with an alkyl halide results in the formation of a tertiary amine. This is a nucleophilic substitution reaction, specifically an S_N2 reaction, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com For example, reacting this compound with an alkyl halide such as bromoethane (B45996) would yield N,N,2-triethylhexan-1-ammonium bromide. libretexts.orglibretexts.org This initial product is an ammonium (B1175870) salt, which can then be deprotonated by another molecule of the amine to yield the free tertiary amine. libretexts.orgmasterorganicchemistry.com
It is important to note that the alkylation of amines can be a complex process. The product of the initial alkylation, a tertiary amine in this case, is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com This can lead to further alkylation, resulting in the formation of a quaternary ammonium salt, a process known as exhaustive alkylation. wikipedia.orgmasterorganicchemistry.com However, the increased steric hindrance around the nitrogen in a tertiary amine can slow down the rate of this subsequent reaction. masterorganicchemistry.com
Acylation: Secondary amines readily react with acyl chlorides and acid anhydrides in what is known as acylation. This reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. In the reaction with an acyl chloride, such as ethanoyl chloride, a violent reaction can occur, producing an N,N-disubstituted amide and an ammonium chloride salt. libretexts.org The reaction with an acid anhydride (B1165640) is similar but generally slower, often requiring heat. libretexts.org
Salt Formation Mechanisms
As bases, amines can react with acids to form salts. This compound, being a weak base, will react with strong acids like hydrochloric acid to form an ammonium salt. evitachem.com This is an acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the acid. The resulting product is an alkylammonium salt, in this case, N,2-diethylhexan-1-ammonium chloride. The formation of these salts is a key characteristic of amines and is crucial in many of their applications, as it can significantly alter their physical properties, such as solubility.
Oxidative Transformation Pathways of Amines
The oxidation of tertiary amines, a class of compounds to which the alkylation product of this compound belongs, can be achieved using various oxidizing agents, most notably peroxyacids. pearson.compearson.com Treatment of a tertiary amine with a peroxyacid leads to the formation of an amine N-oxide. brainly.com This reaction involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the amine. brainly.com The mechanism is thought to proceed through an intermediate N-oxide, which then stabilizes to the final product. brainly.com These N-oxide products are generally stable compounds. brainly.com
For example, the oxidation of a structurally similar compound, N,N-diethylhexan-2-amine, with a peroxyacid is expected to yield N,N-diethylhexan-2-amine N-oxide. brainly.com Furthermore, organoboron compounds are being explored for their ability to release amines through oxidative cleavage, a process relevant in the development of prodrugs. researchgate.netwiley.com
Radical Reactions and Atmospheric Chemical Processes Involving Aliphatic Amines
Aliphatic amines are present in the atmosphere, originating from various natural and anthropogenic sources. uio.nocopernicus.org Their atmospheric chemistry is of considerable interest due to their potential environmental impact. rsc.org The primary degradation pathway for aliphatic amines in the atmosphere is through reaction with hydroxyl (OH) radicals. uio.noplymouth.ac.uk These reactions are typically very fast, leading to short atmospheric lifetimes for the amines, often less than a day. uio.noplymouth.ac.uk
The reaction with OH radicals proceeds via hydrogen abstraction from either a C-H bond or the N-H bond of the amine. uio.no For secondary amines, abstraction from the amino group is a significant pathway. nilu.com The resulting amino radical can then react with other atmospheric species, such as nitrogen oxides (NOₓ), potentially leading to the formation of nitrosamines and nitramines. nilu.com The main oxidation products of amines in the atmosphere are believed to be imines. uio.no
Spectroscopic Characterization and Structural Elucidation of N,2 Diethylhexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical tool for elucidating the specific arrangement of atoms in N,2-Diethylhexan-1-amine. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton and carbon-13 NMR spectra, a detailed picture of the molecule's connectivity can be constructed.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-withdrawing effect of the nitrogen atom will cause protons on adjacent carbons (the N-CH₂ groups) to appear at a lower field (higher chemical shift) compared to other aliphatic protons. libretexts.org The predicted chemical shifts, multiplicities, and integrations for the protons are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1' (N-CH₂-CH₃) | ~2.4 - 2.6 | Quartet (q) | 4H |
| H-2' (N-CH₂-CH₃) | ~0.9 - 1.1 | Triplet (t) | 6H |
| H-1 (N-CH₂) | ~2.3 - 2.5 | Multiplet (m) | 2H |
| H-2 (CH) | ~1.5 - 1.7 | Multiplet (m) | 1H |
| H-3 (CH₂) | ~1.2 - 1.4 | Multiplet (m) | 2H |
| H-4 (CH₂) | ~1.2 - 1.4 | Multiplet (m) | 2H |
| H-5 (CH₂) | ~1.2 - 1.4 | Multiplet (m) | 2H |
| H-6 (CH₃) | ~0.8 - 1.0 | Triplet (t) | 3H |
| Ethyl on hexyl (CH₂) | ~1.2 - 1.4 | Multiplet (m) | 2H |
| Ethyl on hexyl (CH₃) | ~0.8 - 1.0 | Triplet (t) | 3H |
This table is based on predictive models and data from analogous compounds. vulcanchem.comlibretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. nih.gov Similar to ¹H NMR, carbons bonded to the nitrogen atom will be deshielded and appear at a lower field. libretexts.org The predicted chemical shifts for each carbon are summarized in the following table.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (N-CH₂-CH₃) | ~45 - 50 |
| C-2' (N-CH₂-CH₃) | ~10 - 15 |
| C-1 (N-CH₂) | ~50 - 55 |
| C-2 (CH) | ~35 - 40 |
| C-3 (CH₂) | ~25 - 30 |
| C-4 (CH₂) | ~20 - 25 |
| C-5 (CH₂) | ~20 - 25 |
| C-6 (CH₃) | ~10 - 15 |
| Ethyl on hexyl (CH₂) | ~20 - 25 |
| Ethyl on hexyl (CH₃) | ~10 - 15 |
This table is based on predictive models and general principles of ¹³C NMR spectroscopy. spectroscopyonline.com
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling between adjacent protons, for instance, showing a correlation between the N-CH₂ protons and the CH₃ protons of the ethyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is characterized by the absorptions corresponding to its hydrocarbon framework and the carbon-nitrogen bond. As a tertiary amine, it will notably lack the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. libretexts.org The key expected absorption bands are detailed below.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | ~2850 - 2960 | Strong |
| C-H bend (CH₂, CH₃) | ~1370 - 1470 | Medium |
| C-N stretch | ~1000 - 1250 | Weak to Medium |
This table is based on established IR correlation charts. savemyexams.com The C-N stretching vibration for aliphatic amines can be difficult to definitively assign as it falls in the fingerprint region where many other absorptions can occur. libretexts.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides two crucial pieces of information for the structural elucidation of this compound: the molecular weight and the fragmentation pattern, which offers clues about the molecule's structure.
The molecular formula of this compound is C₁₀H₂₃N, which corresponds to a nominal molecular weight of 157 amu. vulcanchem.com The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157. Due to the presence of a single nitrogen atom, the molecular ion will have an odd mass-to-charge ratio, which is consistent with the nitrogen rule. cheminfo.org
The fragmentation of aliphatic amines in electron ionization mass spectrometry is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. echemportal.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions. The most likely fragmentation would involve the loss of the largest alkyl group, which is the butyl group from the 2-position of the hexyl chain, to form a stable iminium ion.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic amines—within a purified sample. This experimental method is crucial for verifying the empirical formula of a newly synthesized compound. davidson.edu The experimentally determined mass percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as a key indicator of the sample's purity and confirms its elemental stoichiometry. acs.org
For this compound, the molecular formula is C₁₀H₂₃N. vulcanchem.comnih.gov This formula corresponds to a molecular weight of approximately 157.30 g/mol . vulcanchem.comnih.gov Based on this formula, the theoretical elemental composition can be calculated.
The verification process involves the complete combustion of a small, precisely weighed sample of the compound. This converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides, which are then quantified. excedr.com The resulting masses of these products are used to calculate the percentage composition of each element in the original sample. ucalgary.ca
The research findings for a pure sample of this compound would be expected to show experimental values that closely match the theoretical percentages, typically within a margin of ±0.4%. acs.org This confirms that the synthesized compound has the correct elemental ratio as predicted by its molecular formula.
Below is a data table outlining the theoretical elemental composition of this compound and representative experimental values that would be expected from analysis.
Interactive Data Table: Elemental Analysis of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass of Element ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (Found, %) |
| Carbon | C | 12.011 | 10 | 120.11 | 76.35 | 76.31 |
| Hydrogen | H | 1.008 | 23 | 23.184 | 14.74 | 14.79 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.90 | 8.86 |
| Total | C₁₀H₂₃N | 157.301 | 100.00 | 99.96 |
Advanced Analytical Methodologies for N,2 Diethylhexan 1 Amine Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of N,2-Diethylhexan-1-amine, providing the necessary separation from other components. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data or a broader profile of volatile compounds.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of amines. However, compounds like this compound, which are secondary aliphatic amines, lack a native chromophore or fluorophore, making them difficult to detect using common HPLC detectors like UV-Vis or fluorescence. mdpi.comresearchgate.net Their high polarity can also lead to poor retention on standard reversed-phase columns. mdpi.com To overcome these challenges, pre-column derivatization is an effective and widely accepted technique. thermofisher.com This process modifies the amine to introduce a UV-absorbing or fluorescent tag, which not only enhances detection sensitivity but can also improve its chromatographic retention. thermofisher.com
The separation is typically performed on a reversed-phase column, such as a C18 column. mdpi.comresearchgate.net A gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (like methanol (B129727) or acetonitrile) is commonly employed to achieve optimal separation of the derivatized amine from reagent by-products and other matrix components. mdpi.comresearchgate.netresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Derivatized Secondary Amines
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Provides hydrophobic stationary phase for separation. |
| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Phosphate or Acetate Buffer) | Controls pH and interacts with polar components. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic modifier to elute analytes. |
| Elution Mode | Gradient | Optimizes separation and reduces analysis time. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for analytical scale columns. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility. mdpi.comresearchgate.net |
| Detector | UV-Vis or Fluorescence Detector (FLD) | Selected based on the properties of the derivatizing agent. |
Gas Chromatography (GC) for Volatile Amine Profiling
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. While this compound is a volatile amine, its analysis by GC presents challenges. The polar amine group can interact strongly with the silanol (B1196071) groups present in conventional GC columns, leading to poor peak shapes (tailing) and low reproducibility. bre.com
To address these issues, several strategies can be employed. One approach is to use specialized columns designed for amine analysis, which have surfaces treated to minimize these unwanted interactions. Another common technique is derivatization, which converts the polar amine into a less polar, more volatile derivative, resulting in improved chromatographic performance. diva-portal.org This allows for a more accurate and reproducible profiling of volatile amines in a sample.
Hyphenated Techniques: GC-MS and LC-MS/MS for Enhanced Specificity and Sensitivity
Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, offer unparalleled specificity and sensitivity for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of a mass spectrometer. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification. GC-MS methods often require a derivatization step to improve the chromatographic behavior of the amine. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art technique for trace quantitative analysis. nih.gov It involves coupling an HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole). This method is highly sensitive and selective, often eliminating the need for derivatization if a suitable ionization method (like electrospray ionization, ESI) is used. For ultimate performance, analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net In MRM, a specific precursor ion for the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This two-stage filtering process drastically reduces background noise and enhances selectivity, making it ideal for analyzing complex samples. nih.govresearchgate.net
Table 2: Example of LC-MS/MS Parameters in MRM Mode for a Derivatized Amine
| Analyte (Illustrative) | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Dansyl-N,2-Diethylhexan-1-amine | [M+H]⁺ | Fragment 1 | Quantitative confirmation |
| Fragment 2 | Qualitative confirmation |
Pre-column Derivatization Strategies for Amine Analysis
Pre-column derivatization is a critical step in the analysis of this compound by HPLC-UV/FLD and is also beneficial for GC analysis. thermofisher.comresearchgate.net
Chemical Principles of Derivatization Reactions
Derivatization chemically transforms an analyte to enhance its analytical properties. researchgate.net For a secondary amine like this compound, the reaction typically involves the nucleophilic nitrogen atom attacking an electrophilic center on the derivatizing reagent. This forms a stable covalent bond and appends a new functional group to the amine. nih.gov
Common derivatizing reagents for secondary amines include:
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines under alkaline conditions to form highly fluorescent sulfonamide derivatives. researchgate.netrsc.org
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, fluorescent derivatives. thermofisher.comactascientific.com
4-chloro-7-nitrobenzofurazan (NBD-Cl): Forms fluorescent derivatives with primary and secondary amines, suitable for HPLC with fluorescence detection (HPLC-FLD). mdpi.comresearchgate.net
The primary goals of these reactions are to increase detectability by adding a chromophore or fluorophore and to decrease the polarity of the amine, thereby improving its chromatographic retention and peak shape. mdpi.comthermofisher.com
Optimization of Derivatization Conditions (e.g., pH, Temperature, Reaction Time)
To ensure the derivatization reaction is complete, reproducible, and free from interfering side products, several parameters must be carefully optimized. researchgate.netresearchgate.net Incomplete or variable derivatization can lead to inaccurate quantification.
Key parameters for optimization include:
pH: The pH of the reaction mixture is crucial. Most derivatization reactions for amines require alkaline conditions (e.g., pH 9-11) to ensure the amine is in its deprotonated, nucleophilic state. researchgate.netresearchgate.netrsc.org
Temperature: The reaction rate is temperature-dependent. Optimization involves finding a temperature that ensures a complete reaction in a reasonable timeframe without causing degradation of the analyte or the derivative. Common temperatures range from 40 °C to 70 °C. mdpi.comresearchgate.netrsc.org
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. This is determined experimentally by monitoring the derivative yield over time. Reaction times can range from minutes to an hour. researchgate.netresearchgate.netrsc.org
Reagent Concentration: The concentration of the derivatizing reagent should be in sufficient excess to drive the reaction to completion but not so high as to cause significant interference in the subsequent chromatographic analysis. researchgate.net
Table 3: Summary of Optimized Derivatization Conditions for Amines from Literature
| Derivatizing Agent | pH | Temperature (°C) | Time (min) | Source |
| Dansyl Chloride (Dns-Cl) | 9 | 40 - 60 | 45 - 60 | researchgate.netrsc.org |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | - | 70 | 30 | mdpi.com |
| 3,5-dinitrobenzoylchloride (DNB) | 9.2 - 11.0 | - | 30 | researchgate.net |
Evaluation and Selection of Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the analyte's functional group, the analytical matrix, and the desired detection method. For a secondary amine like this compound, several reagents are particularly effective. These reagents react with the secondary amino group to attach a moiety that is readily detectable. thermofisher.comthermofisher.com
DMQC-OSu (2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester): This reagent reacts readily with primary and secondary aliphatic amines to form stable derivatives. sigmaaldrich.com The reaction is typically carried out in a buffered aqueous solution (e.g., boric acid buffer at pH 7.5) at a moderate temperature (e.g., 50°C). greyhoundchrom.com DMQC-OSu is advantageous due to its good selectivity in aqueous solutions, the formation of fewer by-products, and the excellent stability of the resulting derivatives. sigmaaldrich.com A key benefit is that the reagent itself and its hydrolysis product have negligible fluorescence, which minimizes interference in the chromatogram. researchgate.net
NBD-Cl (7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole): NBD-Cl is a widely used fluorogenic and chromogenic reagent that reacts with both primary and secondary amines to form highly fluorescent adducts. biotium.comresearchgate.netmdpi.com The reaction involves a nucleophilic substitution where the amine displaces the chloride atom. researchgate.net This derivatization is typically performed in an alkaline medium (e.g., borate (B1201080) buffer pH 11) and may require heating to enhance the reaction yield. mdpi.com While effective, the fluorescence of NBD adducts can be highly dependent on the solvent environment, with quantum yields often being low in aqueous solutions, particularly for secondary amine derivatives. thermofisher.cominterchim.fr Its more reactive counterpart, NBD-F (4-Fluoro-7-nitrobenzofurazan), reacts much faster, which can be advantageous. thermofisher.comresearchgate.net
Dansyl-Cl (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride is a classic derivatization reagent that reacts with primary and secondary amines to yield stable, fluorescent sulfonamides. thermofisher.comresearchgate.net The reaction is typically performed under basic conditions. The resulting dansyl amides exhibit large Stokes shifts and environment-sensitive fluorescence. thermofisher.com This reagent has been extensively used for the N-terminal amino acid analysis of proteins and the quantification of various amines in complex matrices like food and clinical samples. thermofisher.comresearchgate.net However, the derivatization reaction can be slow. wiley.com
FMOC-Cl (9-Fluorenylmethyl chloroformate): FMOC-Cl is another highly effective reagent for derivatizing both primary and secondary amines under alkaline conditions (pH ≥ 8.0), producing stable derivatives. wiley.comoup.comresearchgate.net The derivatization is rapid, often completed within minutes at room temperature. oup.com A common strategy involves using 1-aminoadamantane (ADAM) to react with excess FMOC-Cl, which reduces chromatographic interference from the hydrolyzed reagent (FMOC-OH). oup.com The attachment of the apolar fluorenylmethoxycarbonyl group allows for easy purification of the derivative by solid-phase extraction and improves chromatographic separation on reversed-phase columns. nih.gov
Table 1: Comparison of Derivatization Reagents for this compound
| Reagent | Abbreviation | Reactive Group | Typical Reaction Conditions | Key Advantages | Key Limitations |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Secondary Amine | pH 7.5, 50°C, aqueous buffer greyhoundchrom.com | Good selectivity, stable derivative, low reagent fluorescence. sigmaaldrich.comresearchgate.net | Limited commercial availability compared to others. |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Secondary Amine | Alkaline pH (e.g., 11), often requires heating (e.g., 70°C). mdpi.com | Reacts with secondary amines, well-established reagent. biotium.commdpi.com | Fluorescence is highly solvent-dependent; low quantum yield in water. thermofisher.com |
| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl-Cl | Secondary Amine | Alkaline pH, may require heating. researchgate.netresearchgate.net | Forms very stable derivatives, widely used. thermofisher.comoup.com | Reaction can be slow; potential for side-products. wiley.com |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Secondary Amine | Alkaline pH (e.g., 10), room temperature. oup.com | Fast reaction, stable derivatives, improves chromatographic properties. oup.comnih.gov | Reagent can hydrolyze, requiring a quenching step (e.g., with ADAM). oup.com |
Spectrophotometric and Fluorometric Detection Modalities
Following derivatization, this compound can be detected and quantified using spectrophotometry or fluorometry, often coupled with a separation technique like HPLC. The choice between these detection methods depends on the properties of the derivative formed.
Spectrophotometric Detection: This method measures the absorption of light by the analyte at a specific wavelength. Derivatization is used to introduce a chromophore—a part of the molecule responsible for light absorption—into the this compound structure. tandfonline.com For instance, the derivative formed with NBD-Cl has a maximum absorption (λmax) that allows for its detection using a UV-Vis detector. mdpi.comtandfonline.com The absorbance is directly proportional to the concentration of the derivative, enabling quantification based on Beer's law. researchgate.net
Fluorometric Detection: This modality is generally more sensitive and selective than spectrophotometry. It measures the light emitted (fluorescence) from a derivative after it has been excited by light of a specific wavelength. squ.edu.om Reagents like Dansyl-Cl, FMOC-Cl, and NBD-Cl are fluorogenic, meaning they are either non-fluorescent or weakly fluorescent themselves but form highly fluorescent products upon reaction with an amine. interchim.frthermofisher.comresearchgate.net This results in a high signal-to-noise ratio and very low detection limits, often in the picomolar to femtomolar range. nih.gov The stability of the derivative's fluorescence and the selection of optimal excitation (λex) and emission (λem) wavelengths are crucial for achieving high sensitivity. squ.edu.om For example, after derivatization with NBD-Cl, the resulting product can be excited at around 450-485 nm and its emission measured at approximately 540 nm. thermofisher.commdpi.com
Table 2: Spectroscopic Properties of this compound Derivatives
| Derivatization Reagent | Detection Modality | Typical Excitation Wavelength (λex) | Typical Emission Wavelength (λem) | Notes |
| DMQC-OSu | Fluorometry | 326 nm researchgate.net | 409 nm researchgate.net | The reagent and its hydrolysate show negligible fluorescence. researchgate.net |
| NBD-Cl | Fluorometry / Spectrophotometry | ~485 nm (for secondary amines) thermofisher.com | ~540 nm (for secondary amines) thermofisher.com | Fluorescence is strongly solvent-dependent. thermofisher.cominterchim.fr Can also be detected by UV-Vis absorbance. researchgate.net |
| Dansyl-Cl | Fluorometry / Spectrophotometry | ~333-350 nm researchgate.net | ~530-531 nm researchgate.netresearchgate.net | Derivatives are very stable. thermofisher.com Also detectable by UV at ~250 nm. researchgate.net |
| FMOC-Cl | Fluorometry / Spectrophotometry | ~260-265 nm | ~310-315 nm | The primary detection method is fluorescence for high sensitivity. oup.com |
Emerging Analytical Approaches for Amine Characterization
While chromatographic methods coupled with derivatization are powerful, they typically measure the bulk concentration of an analyte in a homogenized sample. Emerging techniques offer the ability to determine the distribution of molecules within a complex sample, such as a biological tissue.
MALDI Imaging Mass Spectrometry (MALDI-IMS) for Spatial Localization of Amines: Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a label-free technique that generates two-dimensional maps showing the spatial distribution of analytes directly from tissue sections. frontiersin.org However, small amines like this compound often exhibit poor ionization efficiency and may have masses that overlap with matrix signals, making them difficult to detect directly. researchgate.net
To address this, on-tissue chemical derivatization (OTCD) has been developed. frontiersin.orgnih.govnih.gov This approach involves applying a derivatization reagent directly onto the tissue section before the application of the MALDI matrix. researchgate.netnih.gov The reagent reacts with the target amines, increasing their mass to shift them out of the low-mass interference region and improving their ionization efficiency. researchgate.net Reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde) have been successfully used to derivatize primary amines in tissue for MALDI-IMS analysis. researchgate.netnih.gov This strategy, combining derivatization with high-resolution mass spectrometry, allows for the sensitive and specific visualization of the spatial localization of various amine metabolites, providing crucial insights into their physiological or pathological roles. nih.govnih.gov The validation of these imaging findings is often confirmed by analyzing tissue extracts with traditional HPLC-MS/MS methods. nih.gov
Theoretical and Computational Investigations of N,2 Diethylhexan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of N,2-Diethylhexan-1-amine, which in turn dictate its chemical behavior.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals formed from the linear combination of atomic orbitals (LCAO). mdpi.comnih.govresearchgate.netmuni.czwayne.edu For this compound, a qualitative MO diagram can be constructed by considering the interactions of the valence atomic orbitals of its constituent atoms.
The most critical orbitals for understanding the reactivity of this compound are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily associated with the lone pair of electrons on the nitrogen atom, making it the principal site for electrophilic attack. The LUMO, conversely, is distributed over the antibonding σ* orbitals of the C-N and C-H bonds, indicating regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. metu.edu.trdiva-portal.org A smaller gap generally implies higher reactivity. diva-portal.org For branched amines like this compound, the alkyl groups can influence the HOMO-LUMO gap through inductive effects, which can raise the energy of the HOMO and thus reduce the gap. The degree of branching can also be a relevant factor in predicting the HOMO-LUMO gap. nih.gov
Table 1: Estimated Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Property | Estimated Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | 1.5 |
| HOMO-LUMO Gap | 10.0 |
| Note: These are estimated values based on typical data for similar branched secondary amines and are subject to variation based on the computational method and basis set used. |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the hexyl chain and the ethyl groups in this compound gives rise to a multitude of possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. osti.govnih.gov By systematically rotating the torsion angles of the molecule, a potential energy surface (PES) can be generated. osti.govkashanu.ac.iracs.orgmdpi.com The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (local and global minima) and the energy barriers between them (saddle points). acs.org
For this compound, the key dihedral angles to consider are around the C-C bonds of the hexyl chain and the C-N bonds. The steric hindrance between the ethyl groups and the hexyl chain will significantly influence the conformational preferences. The most stable conformers will likely adopt a staggered arrangement to minimize these steric clashes. The presence of substituents can favor specific conformations due to their effects on electrostatic interactions. osti.gov
Table 2: Estimated Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) |
| Global Minimum (Anti-Anti-Anti) | (~180°, ~180°, ~180°) | 0.0 |
| Gauche-Anti-Anti | (~60°, ~180°, ~180°) | ~0.8 |
| Anti-Gauche-Anti | (~180°, ~60°, ~180°) | ~0.9 |
| Eclipsed (Transition State) | (~0°, ~180°, ~180°) | > 5.0 |
| Note: τ1, τ2, τ3 represent key dihedral angles along the hexyl chain. These are illustrative values and the actual PES would be more complex. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, capturing its movements and interactions with its environment. mdpi.comacs.orgtandfonline.com In an MD simulation, the trajectory of a molecule is calculated by integrating Newton's equations of motion, with the forces between atoms described by a force field. tandfonline.com
For this compound in a solvent, MD simulations can reveal information about its solvation structure, diffusion, and conformational dynamics. The simulations can show how solvent molecules arrange around the amine and how this arrangement fluctuates over time. acs.org This is particularly important for understanding its behavior in solutions, such as its solubility and reactivity with other solutes. The simulations can also provide insights into the dynamic processes of protein adsorption or the formation of atmospheric droplets. acs.org
Table 3: Estimated Dynamic Properties of this compound in Aqueous Solution from MD Simulations
| Property | Estimated Value |
| Diffusion Coefficient (D) | ~0.5 x 10⁻⁵ cm²/s |
| Radial Distribution Function (g(r)) Peak (N-H...O_water) | ~2.8 Å |
| Conformational Transition Rate | ~10⁹ s⁻¹ |
| Note: These values are estimations based on simulations of similar alkylamines and can vary with temperature, pressure, and force field parameters. researchgate.net |
Quantitative Structure-Property Relationship (QSPR) Modeling for Alkanes and Branched Organic Compounds
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. ijrpr.comresearchgate.netacs.orgucsb.edumsu.edu These models are built by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule and then using regression techniques to find a mathematical relationship with an experimentally determined property. researchgate.net
For a branched organic compound like this compound, QSPR models can be used to predict a wide range of properties such as boiling point, density, viscosity, and chromatographic retention times. The descriptors used in such models can include the number of atoms, molecular weight, topological indices (which quantify branching), and quantum chemical descriptors like the HOMO-LUMO gap. ijrpr.comresearchgate.net
A general equation for predicting the physicochemical properties of aliphatic amines can be expressed as a function of several parameters, including the number of carbon atoms, a sum of carbon number effects, an average odd-even index difference, and an average inner molecular polarizability index difference. acs.org
Table 4: Example of a Simplified QSPR Model for Boiling Point Prediction of Branched Amines
Boiling Point (K) = a + b(Molecular Weight) + c(Wiener Index) + d*(Number of N-H bonds)**
| Parameter | Description | Estimated Contribution |
| a | Regression constant | Varies with dataset |
| b | Contribution from molecular size | Positive |
| c | Contribution from molecular branching | Negative |
| d | Contribution from hydrogen bonding capability | Positive |
| Note: This is a conceptual representation. Actual QSPR models are more complex and are developed using large datasets of compounds. |
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. msu.edu By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction.
For this compound, which is a secondary amine, typical reactions include nucleophilic substitution and elimination reactions. For example, in an S(_N)2 reaction with an alkyl halide, the nitrogen atom acts as the nucleophile. Computational studies can model the geometry of the transition state, which would involve the partial formation of the new C-N bond and the partial breaking of the C-halogen bond. The energy of this transition state can be calculated to predict the reaction rate.
Table 5: Estimated Activation Energies for a Hypothetical S(_N)2 Reaction of this compound with Methyl Bromide
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| DFT (B3LYP) | 6-31G* | PCM (Water) | ~15 - 20 |
| MP2 | cc-pVTZ | PCM (Water) | ~12 - 18 |
| Note: These are estimated values. The actual activation energy would depend on the specific computational level of theory and solvent model used. |
Applications of N,2 Diethylhexan 1 Amine in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
In the field of organic synthesis, aliphatic amines are fundamental building blocks for the construction of a wide array of more complex molecules. N,2-Diethylhexan-1-amine, as a secondary amine, can participate in a variety of chemical transformations. Its nucleophilic nitrogen atom, with its lone pair of electrons, is reactive towards a range of electrophiles.
This reactivity allows for its use in reactions such as N-alkylation, acylation, and condensation reactions to form larger, more functionalized molecules. The branched hexyl chain of this compound can introduce steric bulk and lipophilicity into the target molecules, which can be advantageous in modifying their physical and biological properties. For instance, in the synthesis of pharmacologically active compounds or agrochemicals, the incorporation of such a moiety could influence solubility, membrane permeability, and metabolic stability.
While specific, widely documented examples of this compound as a key intermediate in major synthetic pathways are not prevalent in readily available literature, its structural motifs are analogous to other secondary amines that are commonly employed in the synthesis of pharmaceuticals, catalysts, and other specialty chemicals. The principles of its reactivity are well-established within the broader context of amine chemistry.
Integration into Polymer Systems and Functional Materials
The properties of this compound make it a candidate for integration into various polymer systems and functional materials, where it can impart specific characteristics such as altered dielectric properties or serve as a reactive site for further functionalization.
High-dielectric-constant (high-k) polymer dielectrics are crucial components in modern electronics, particularly for applications in capacitors and energy storage devices. The dielectric constant of a material is its ability to store electrical energy in an electric field. Introducing polar functional groups into a polymer matrix can increase its dielectric constant.
Table 1: Dielectric Constants of Common Polymers
| Polymer | Dielectric Constant (at 1 kHz) |
|---|---|
| Polyethylene (PE) | ~2.25 |
| Polypropylene (PP) | ~2.2-2.3 |
| Polytetrafluoroethylene (PTFE) | ~2.1 |
| Polyvinylidene fluoride (B91410) (PVDF) | ~6-12 |
This table provides context for the dielectric properties of common polymers; the incorporation of polar amines like this compound would be aimed at increasing these values.
Fluorene (B118485) and its derivatives are an important class of organic compounds known for their rigid, planar structure and unique photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The introduction of an amino group, such as that from this compound, onto a fluorene scaffold can significantly modify its electronic properties. The nitrogen's lone pair of electrons can donate electron density into the aromatic system of the fluorene, acting as an electron-donating group. This can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency of the resulting material.
The synthesis of such amino-functionalized fluorene derivatives would typically involve the reaction of a halogenated fluorene precursor with this compound, often catalyzed by a palladium or copper complex in a Buchwald-Hartwig or Ullmann-type cross-coupling reaction. The diethylhexyl group would also enhance the solubility of the resulting fluorene derivative in organic solvents, which is a critical factor for the solution-based processing of these materials into thin films for electronic devices.
Utilization in the Development of Specialized Organic Ligands
Organic ligands are essential in coordination chemistry and catalysis, where they bind to metal ions to form coordination complexes. These complexes are used as catalysts for a vast range of chemical transformations. The structure of the ligand plays a crucial role in determining the catalytic activity and selectivity of the metal complex.
This compound can serve as a precursor for the synthesis of more complex, specialized organic ligands. The secondary amine provides a reactive handle for the introduction of other coordinating groups, such as phosphines, pyridines, or carboxylates, to create multidentate ligands. A ligand that incorporates the this compound framework could offer a unique steric and electronic environment around a metal center. The bulky and flexible alkyl group could create a specific pocket around the catalytic site, potentially influencing the stereoselectivity of a reaction.
For example, a bidentate ligand could be synthesized by reacting this compound with a molecule containing another donor atom and a reactive group that can form a bond with the amine's nitrogen. The resulting metal complexes could find applications in homogeneous catalysis, such as in cross-coupling reactions, hydrogenations, or polymerizations.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polyethylene |
| Polypropylene |
| Polytetrafluoroethylene |
| Polyvinylidene fluoride |
| Epoxy Resin |
Environmental Dynamics and Degradation Pathways of N,2 Diethylhexan 1 Amine
Atmospheric Transformation Mechanisms of Aliphatic Amines
Once released into the atmosphere, aliphatic amines are subject to various transformation processes driven by sunlight and the presence of atmospheric oxidants. copernicus.org These reactions are crucial in determining the atmospheric lifetime of the amine and lead to the formation of various secondary products.
The primary daytime degradation pathway for most aliphatic amines in the troposphere is oxidation by photochemically generated hydroxyl radicals (OH). harvard.educopernicus.org The OH radical is a highly reactive species that effectively "cleans" the atmosphere of many pollutants. harvard.edu The reaction with amines typically proceeds via the abstraction of a hydrogen atom from either a carbon-hydrogen (C-H) bond or the nitrogen-hydrogen (N-H) bond of the amino group. copernicus.orgnilu.comwiley.com For secondary amines like N,2-diethylhexan-1-amine, H-abstraction can occur at the N-H group, the α-carbon atoms adjacent to the nitrogen, or other carbons along the alkyl chains. copernicus.org
Ozone (O3) is another significant atmospheric oxidant, but its reaction with primary and secondary aliphatic amines is generally slower than the reaction with OH radicals. copernicus.orgnih.gov Tertiary amines, which lack an N-H bond, can react more readily with ozone. copernicus.org Therefore, for this compound, oxidation by OH radicals is considered the dominant initial step in its atmospheric photochemical transformation during daylight hours. rsc.orgresearchgate.net The rate of these oxidation reactions dictates the atmospheric half-life of the compound. pops.int
| Oxidant | Relevant Amine Class | Typical Reaction Time | Primary Reaction Mechanism |
|---|---|---|---|
| Hydroxyl Radical (OH) | Primary, Secondary, Tertiary | Daytime | Hydrogen Abstraction copernicus.orgnilu.com |
| Ozone (O₃) | Tertiary > Secondary, Primary | Day and Night | Oxygen-Transfer / H-Abstraction nih.govresearchgate.net |
| Nitrate (B79036) Radical (NO₃) | All classes | Nighttime | Hydrogen Abstraction copernicus.orgd-nb.info |
Atmospheric nitrogen oxides (NOx), which include nitric oxide (NO) and nitrogen dioxide (NO2), play a critical role in the subsequent reactions following the initial oxidation of amines. das-ee.com The amino radical (R2N•) or carbon-centered radicals formed from the initial H-abstraction by OH radicals can react with NOx. nilu.comccsnorway.com
Specifically, the amino radical can react with NO and NO2 to form nitrosamines and nitramines, respectively:
R2N• + NO → R2N-NO (Nitrosamine formation) nilu.comccsnorway.com
R2N• + NO2 → R2N-NO2 (Nitramine formation) nilu.comccsnorway.com
During the night, in the absence of sunlight, the nitrate radical (NO3•) becomes a significant oxidant. copernicus.org The reaction of amines with the NO3 radical can be a major removal pathway and contributes significantly to the formation of secondary organic aerosols. copernicus.orgd-nb.infod-nb.info The initial step is also hydrogen abstraction, leading to radical species that can then react further, including with NOx. d-nb.info
The atmospheric oxidation of aliphatic amines can lead to the formation of several secondary products, with nitrosamines and nitramines being of particular environmental concern due to their potential toxicity. ieaghg.orgcopernicus.org As a secondary amine, this compound is a direct precursor for the formation of a stable N-nitrosamine. ccsnorway.comgassnova.no
The mechanism for nitrosamine (B1359907) formation is initiated by the abstraction of the hydrogen atom from the amine's N-H group by an OH radical. The resulting nitrogen-centered radical subsequently reacts with nitric oxide (NO). nilu.comccsnorway.com
H-Abstraction: (C2H5)2CH(C4H9)N-H + •OH → (C2H5)2CH(C4H9)N• + H2O
Reaction with NO: (C2H5)2CH(C4H9)N• + NO → (C2H5)2CH(C4H9)N-NO (N-nitroso-N,2-diethylhexan-1-amine)
Similarly, nitramine formation occurs when the nitrogen-centered radical reacts with nitrogen dioxide (NO2). nilu.comccsnorway.com
Reaction with NO2: (C2H5)2CH(C4H9)N• + NO2 → (C2H5)2CH(C4H9)N-NO2 (N-nitro-N,2-diethylhexan-1-amine)
These reactions are significant pathways in the atmospheric fate of secondary amines and are influenced by the ambient concentrations of NOx. nilu.comnih.gov While primary amines can also form nitrosamines, these products are generally unstable. nilu.com Tertiary amines can form secondary amine precursors through dealkylation, which can then be nitrosated. ccsnorway.com
| Precursor Amine Type | Key Secondary Product | General Formation Pathway | Stability |
|---|---|---|---|
| Primary Amine | Nitramine, Imine | Reaction of N-centered or C-centered radicals with NO₂ or O₂ nilu.comwiley.com | Unstable Nitrosamines nilu.com |
| Secondary Amine (e.g., this compound) | Nitrosamine, Nitramine | Reaction of N-centered radical with NO or NO₂ ccsnorway.comgassnova.no | Stable |
| Tertiary Amine | Amide, Nitrosamine/Nitramine (via dealkylation) | Oxidation followed by rearrangement or dealkylation to secondary amine copernicus.orgccsnorway.com | Product dependent |
Aqueous and Terrestrial Biodegradation Potential of Amines
When this compound is introduced into aquatic or soil environments, its fate is largely determined by microbial degradation.
Aliphatic amines are generally susceptible to biodegradation in both freshwater and marine environments. researchgate.net Studies on various aliphatic amines have demonstrated their degradation by microorganisms. iwaponline.comosti.gov The biodegradability of these compounds means they are not expected to be persistent in aquatic systems. canada.ca
While specific biodegradation data for this compound are scarce, information on analogous long-chain aliphatic amines provides insight. Modeling studies for aliphatic amines have estimated half-lives in water to be in the range of 16 to 150 days. canada.ca The structure of the amine, including chain length and branching, can influence the rate of degradation. researchgate.net The process involves microorganisms utilizing the amine as a source of carbon and nitrogen, ultimately leading to its mineralization, potentially to carbon dioxide, water, and inorganic nitrogen. mdpi.com
The environmental persistence of this compound is expected to be low due to its susceptibility to both atmospheric oxidation and biodegradation in water and soil. researchgate.netcanada.ca Long-chain aliphatic amines are not considered to be persistent in these environmental compartments. canada.ca
In aquatic systems, the transport of aliphatic amines is influenced by their tendency to sorb to suspended solids and sediment, a property common for cationic surfactants. canada.ca Column studies simulating riverbank filtration have shown that aliphatic amines can be highly mobile, with reported retardation factors of approximately 2, though this mobility is offset by their biodegradability. osti.gov
Environmental fate models are used to predict the distribution and concentration of these compounds. copernicus.org These models couple atmospheric transport and chemistry with multimedia fugacity models to estimate concentrations in various environmental compartments, such as air, water, and soil. copernicus.org For amines, such models indicate that factors like atmospheric chemistry (especially with the NO3 radical), catchment characteristics, and degradation rates in soil and water are crucial for determining their ultimate environmental concentrations. copernicus.org
Emission and Dispersal Pathways in Environmental Systems (General Amine Emissions Context)
Aliphatic amines are ubiquitous in the environment, originating from a wide array of natural and anthropogenic sources. researchgate.net Their release into and dispersal throughout environmental compartments are critical factors in determining their ultimate fate and concentration.
Emission Sources
Amines enter the atmosphere, water, and soil from both biological and industrial activities. copernicus.orgsdu.edu.cn Animal husbandry is considered the most significant anthropogenic source of atmospheric amines, which are released from manure. researchgate.netcopernicus.org Industrial activities, including chemical manufacturing, vehicle exhaust, and waste incineration, also contribute substantially to amine emissions. copernicus.orgsdu.edu.cn In some industrial applications, such as CO2 capture processes, simpler amines are often emitted as degradation products of the more complex amines used in the primary process. unit.noresearchgate.net Natural sources are also significant and include emissions from marine organisms like phytoplankton and algae, biomass burning, and vegetation. copernicus.orgcopernicus.org
The table below summarizes the primary emission sources for aliphatic amines, providing a context for the potential release of compounds like this compound.
Table 1: Major Emission Sources of Aliphatic Amines
| Source Category | Specific Sources | Key Emitted Amine Types | References |
|---|---|---|---|
| Anthropogenic | Animal Husbandry (Manure) | Methylamines (MMA, DMA, TMA) | researchgate.netcopernicus.orgfao.org |
| Industrial Processes | Various aliphatic amines, degradation products | copernicus.orgsdu.edu.cnunit.no | |
| CO₂ Capture Facilities | Parent amines and degradation products (e.g., methylamines) | unit.noresearchgate.net | |
| Vehicle Exhaust | Various aliphatic amines | copernicus.orgsdu.edu.cn | |
| Waste Incineration & Sewage | Various aliphatic amines | researchgate.netsdu.edu.cn | |
| Agricultural Fertilizers | Long-chain aliphatic amines | canada.ca | |
| Natural | Marine Environment (Phytoplankton, Algae) | Methylamines, Diethylamine (B46881) (DEA) | copernicus.orgcopernicus.orgresearchgate.net |
| Biomass Burning | Various aliphatic amines | copernicus.orgsdu.edu.cncopernicus.org |
Dispersal Pathways
Once released, the dispersal of amines is dictated by their physical and chemical properties and the characteristics of the receiving environment.
Atmospheric Dispersal : Volatile amines can be transported over long distances in the atmosphere. unit.noccsnorway.com Their atmospheric lifetime is relatively short, typically ranging from a few hours to tens of hours, as they are removed via chemical reactions and deposition. unit.no In the atmosphere, amines exist in both the gas and particle phases. sdu.edu.cn Low air temperatures and the presence of acidic aerosols favor the partitioning of gaseous amines to particles, where they can form aminium salts. sdu.edu.cncopernicus.org The formation of these salts can influence the growth of aerosols and their potential to act as cloud condensation nuclei. copernicus.org
Aquatic and Terrestrial Dispersal : Amines are introduced into aquatic systems through direct industrial discharges, wastewater treatment plant effluents, and atmospheric deposition. canada.caresearchgate.net In water, long-chain aliphatic amines tend to attach to dissolved and suspended solids. canada.ca Their mobility in soil can be limited by this tendency to sorb to organic matter. Releases to soil can also occur through the application of biosolids from wastewater treatment facilities. canada.ca Due to its moderate hydrophobicity, this compound is expected to partition from water to sediment and soil organic matter.
The primary degradation pathways for aliphatic amines in the environment involve transformation rather than persistence.
Table 2: Key Environmental Degradation Pathways for Aliphatic Amines
| Pathway | Description | Key Reactants / Conditions | Typical Products | References |
|---|---|---|---|---|
| Atmospheric Photo-oxidation | The dominant removal process for amines in the atmosphere. Direct photolysis is not a significant pathway. ccsnorway.comnilu.com | OH radicals, Ozone (O₃), Nitrate radicals (NO₃) | Aldehydes, Imines, Amides, Nitrosamines, Nitramines, Secondary Organic Aerosols (SOA) | unit.noresearchgate.netccsnorway.comcopernicus.org |
| Aquatic/Soil Biodegradation | Breakdown by microorganisms in water and soil environments. | Bacteria, Fungi | Simpler organic molecules, CO₂, H₂O, NH₃ | researchgate.net |
| Chemical Degradation (Aqueous) | Reactions within water, which can include chlorination during water treatment. | Chlorine | Chlorinated byproducts (e.g., TCNM from some amine precursors) | researchgate.net |
Biological Interaction Mechanisms of N,2 Diethylhexan 1 Amine in Vitro Studies
Investigation of Amine Interaction with Enzyme Systems (In Vitro)
In vitro enzyme assays are fundamental to understanding how a compound may interfere with biochemical pathways. Such studies typically involve incubating the compound of interest with isolated enzymes and measuring any resulting inhibition or activation of enzyme activity. For a compound like N,2-Diethylhexan-1-amine, key enzyme families of interest would likely include monoamine oxidases (MAO), cytochrome P450 (CYP) enzymes, and various esterases, given its amine structure. However, no specific studies detailing the inhibitory or inductive effects of this compound on any enzyme system have been identified in the public domain.
Receptor Binding Profiling (In Vitro Assays)
Receptor binding assays are crucial for identifying the potential molecular targets of a compound and predicting its pharmacological or toxicological effects. These assays measure the affinity of a compound for a wide array of receptors, ion channels, and transporters. For an amine compound, profiling would typically include adrenergic, dopaminergic, serotonergic, and histaminergic receptors, among others. There is currently no publicly available data from in vitro receptor binding assays for this compound.
Mechanistic Studies of Cellular Uptake and Intracellular Distribution (In Vitro Models)
Understanding how a compound enters cells and where it accumulates is vital for assessing its potential for cellular toxicity or pharmacological activity. In vitro models, such as cultured cell lines (e.g., Caco-2, HeLa, or specific neuronal cells), are used to study these processes. Techniques like confocal microscopy with fluorescently labeled analogs or radiolabeling studies can elucidate uptake mechanisms (e.g., passive diffusion, active transport) and subcellular localization. Research on the cellular uptake and intracellular distribution of this compound has not been found in the available literature.
Structural Role as a Bioactive Moiety in Synthetic Analogs
The chemical structure of a compound can serve as a "pharmacophore" or a "toxicophore," a core structural element that can be modified to create synthetic analogs with altered or enhanced biological activity. The diethylhexylamine moiety might be explored in medicinal chemistry as a scaffold for developing new therapeutic agents or as a component contributing to the toxicity of other molecules. At present, there is no published research that identifies this compound as a key bioactive moiety in the development of synthetic analogs.
In Vitro Biotransformation Pathways and Metabolite Identification
In vitro systems, primarily using liver microsomes or hepatocytes, are employed to investigate the metabolic fate of a compound. These studies help to identify the enzymes responsible for its metabolism and to characterize the chemical structures of its metabolites. This information is critical for understanding the compound's clearance from the body and for identifying potentially reactive or toxic metabolites. No in vitro biotransformation studies or metabolite identification for this compound are currently documented in scientific literature.
Q & A
Q. What are the recommended synthetic routes for N,2-Diethylhexan-1-amine under controlled laboratory conditions?
- Methodological Answer : this compound can be synthesized via reductive amination of 2-ethylhexanal with ethylamine using catalysts like palladium or nickel-based systems under hydrogen atmospheres. Alternative routes include nucleophilic substitution of halogenated hexane derivatives with diethylamine. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene or ethanol), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical .
Q. How should researchers optimize purification techniques for this compound to achieve high chemical purity?
- Methodological Answer : High-purity isolation requires multi-step purification:
- Distillation : Use vacuum distillation (boiling point ~180–200°C at reduced pressure) to separate from low-boiling impurities.
- Chromatography : Employ silica gel chromatography with hexane/ethyl acetate gradients to resolve polar byproducts.
- Crystallization : Solvent recrystallization (e.g., using cold diethyl ether) enhances crystalline purity. Validate purity via GC-MS or HPLC (>99% purity threshold) .
Q. What analytical methods are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm amine group integration and alkyl chain conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected m/z: 171.24).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-N stretch) confirm functional groups.
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with electrophiles. Molecular dynamics (MD) simulations assess solvent effects (e.g., polar aprotic solvents enhance nucleophilicity). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR) .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound across studies?
- Methodological Answer :
- Standardized Protocols : Replicate measurements using IUPAC-recommended methods (e.g., potentiometric titration for pKa).
- Cross-Validation : Compare solubility data in multiple solvents (water, ethanol, hexane) under controlled temperatures.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors in literature datasets .
Q. How to design experiments assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40–60°C for 4–8 weeks. Monitor degradation via HPLC-UV.
- Kinetic Modeling : Calculate Arrhenius parameters (activation energy, rate constants) to predict shelf-life.
- Oxidative Stability : Use oxygen-sensitive electrodes to quantify peroxide formation in air-exposed samples .
Q. What catalytic systems enhance the efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Chiral ligands (e.g., BINAP or Salen complexes) paired with transition metals (Ru, Rh) enable enantioselective alkylation or amination. Optimize enantiomeric excess (ee) by screening solvent polarity (e.g., THF vs. DCM) and reaction time. Characterize products via chiral GC or HPLC .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- PPE : Wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats.
- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent vapor accumulation.
- Spill Management : Absorb spills with diatomaceous earth; decontaminate with ethanol .
Q. How to validate analytical methods for quantifying trace impurities (e.g., residual solvents) in this compound?
- Methodological Answer :
- Limit of Detection (LOD) : Use GC-MS with internal standards (e.g., deuterated analogs) to achieve LOD <10 ppm.
- Linearity : Calibrate with spiked samples (0.1–10% impurity levels; R² ≥0.995).
- Robustness : Test method variability under altered HPLC gradient conditions (±5% acetonitrile).
- Cross-Lab Validation : Share samples with independent labs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
